3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
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Overview
Description
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1330766-08-9 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate . It is a white to yellow solid at room temperature .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a white to yellow solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Application in Organic Chemistry: Synthesis of Tropane Alkaloids
Summary of the Application
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the “3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Methods of Application or Experimental Procedures
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Results or Outcomes Obtained
The result of this process is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is used in the synthesis of tropane alkaloids . The review compiled the most relevant achievements in these areas .
Application in Drug Discovery: Synthesis of 2-Azabicyclo[3.2.1]octanes
Summary of the Application
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
Methods of Application or Experimental Procedures
The synthetic approaches to access this bicyclic architecture are summarized in the review . These approaches highlight its presence in the total synthesis of several target molecules .
Results or Outcomes Obtained
The result of this process is the synthesis of 2-Azabicyclo[3.2.1]octanes, which are used in the field of drug discovery . The review compiled the most relevant achievements in these areas .
Application in Pesticide Development: Synthesis of Novel Pesticides
Summary of the Application
The 8-azabicyclo[3.2.1]octane scaffold is employed in the synthesis of novel pesticides . This is due to its excellent performance as a 5-HT3 receptor antagonist pharmacophore . The introduction of lactam and imine moieties to the scaffold is aimed to improve the nematicidal activity .
Methods of Application or Experimental Procedures
A series of novel compounds combining tropane, lactam, and imine moieties were synthesized . The synthetic approaches to access this bicyclic architecture are summarized in the review .
Results or Outcomes Obtained
The result of this process is the synthesis of novel pesticides that were screened against the root-knot nematodes M. incognita and pinewood nematodes B. xylophilus .
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of these biological activities and the development of new synthetic methodologies .
properties
IUPAC Name |
tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZALADSXGEHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
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